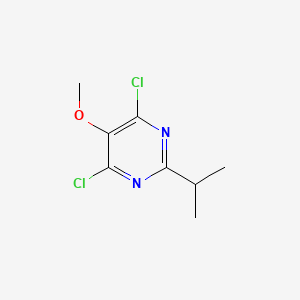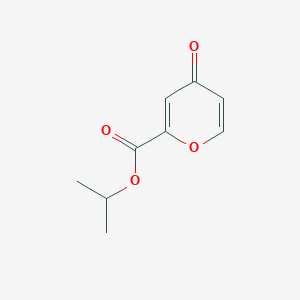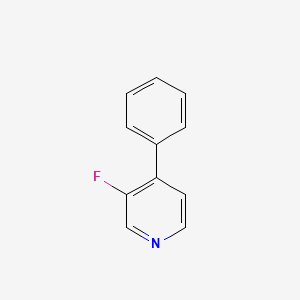
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol is an organic compound that features a unique structure combining a chloro-methoxyphenyl group with a butynol moiety
Méthodes De Préparation
The synthesis of 4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol typically involves the reaction of (2-chloro-4-methoxyphenyl)acetylene with appropriate reagents under controlled conditions. One common method includes the use of a nickel-catalyzed [4+2] heteroannulation reaction . This reaction involves the use of internal alkynes and aminophosphanes derived from o-haloanilines, resulting in the formation of the desired product with high stereospecificity .
Analyse Des Réactions Chimiques
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of alkanes.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Applications De Recherche Scientifique
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The presence of the chloro and methoxy groups influences its reactivity and selectivity in these reactions .
Comparaison Avec Des Composés Similaires
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol can be compared with similar compounds such as:
2-Chloro-4-methoxyphenyl isocyanate: This compound is used as a chemoselective reagent for amine protection and deprotection.
2-Chloro-4-methoxyphenyl N-phenylcarbamate: It is another derivative with applications in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C12H13ClO2 |
|---|---|
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
4-(2-chloro-4-methoxyphenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C12H13ClO2/c1-12(2,14)7-6-9-4-5-10(15-3)8-11(9)13/h4-5,8,14H,1-3H3 |
Clé InChI |
CDIWPCGOAJXCSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=C(C=C(C=C1)OC)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)


![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)








